(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 89614-56-2
VCID: VC15915128
InChI: InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3/t18-/m0/s1
SMILES:
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

CAS No.: 89614-56-2

Cat. No.: VC15915128

Molecular Formula: C18H25NO

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline - 89614-56-2

Specification

CAS No. 89614-56-2
Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
IUPAC Name (1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline
Standard InChI InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3/t18-/m0/s1
Standard InChI Key CRXXSGLBECOUQH-SFHVURJKSA-N
Isomeric SMILES CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2
Canonical SMILES CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the octahydroisoquinoline class, featuring a bicyclic framework fused with a benzyl group. Its IUPAC name, (1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline, reflects its stereochemistry and substituents . The (S)-configuration at C1 is essential for its biological activity, as the enantiomer (R-isomer) exhibits divergent pharmacological effects .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅NO
Molecular Weight271.4 g/mol
XLogP33.4
Topological Polar Surface Area12.5 Ų
Rotatable Bond Count3

The SMILES notation (CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2) encodes its stereochemistry and connectivity . The 4-methoxybenzyl group contributes to lipophilicity (XLogP3: 3.4), influencing membrane permeability in biological systems .

Synthesis and Industrial Applications

Role in Dextromethorphan Production

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a pivotal intermediate in synthesizing dextromethorphan hydrobromide, a morphinan derivative with central antitussive action . The synthetic pathway involves:

  • N-Acylation: Protection of the amine group to prevent undesired side reactions.

  • Cyclization: Formation of the morphinan core through intramolecular reactions.

  • Deprotection: Removal of protective groups to yield dextromethorphan .

Enantiomeric purity at this stage is critical, as the R-isomer may lead to levomethorphan, a compound with opioid receptor affinity and addictive potential .

Analytical Methods for Enantiomeric Control

Chiral High-Performance Liquid Chromatography (HPLC)

The patent CN110007028B details a validated HPLC method for quantifying the R-isomer impurity :

Table 2: Chromatographic Conditions

ParameterSpecificationSource
ColumnCHIRALPAK IC (4.6 × 250 mm, 5 µm)
Mobile Phasen-Hexane:EtOH:Diethylamine (80:20:0.01)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

The method achieves baseline separation (resolution ≥2.0) between the S- and R-isomers, with a theoretical plate count exceeding 3000 for the S-enantiomer . System suitability requires a 1:1 peak area ratio for racemic mixtures, ensuring method robustness .

Pharmacological and Regulatory Considerations

Stability and Degradation

The compound’s tertiary amine structure renders it susceptible to oxidation, necessitating inert storage conditions. Residual solvents (e.g., ethanol) from synthesis must comply with ICH Q3C guidelines to avoid toxicity .

Future Directions in Process Optimization

Emerging techniques like continuous flow chemistry could enhance the compound’s synthetic efficiency. Coupling real-time HPLC monitoring with automated systems may further reduce enantiomeric impurities, aligning with Quality by Design (QbD) principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator